molecular formula C3H4Cl2F2O2S B2583944 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride CAS No. 1909316-49-9

3-Chloro-3,3-difluoropropane-1-sulfonyl chloride

Cat. No.: B2583944
CAS No.: 1909316-49-9
M. Wt: 213.02
InChI Key: IPVOSRHBKZYZCV-UHFFFAOYSA-N
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Description

3-Chloro-3,3-difluoropropane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4Cl2F2O2S and a molecular weight of 213.03 g/mol . It is a liquid at room temperature and is known for its reactivity due to the presence of both sulfonyl chloride and halogen groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride typically involves the reaction of 3-chloro-3,3-difluoropropane with chlorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

3-chloro-3,3-difluoropropane+chlorosulfonic acid3-Chloro-3,3-difluoropropane-1-sulfonyl chloride\text{3-chloro-3,3-difluoropropane} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 3-chloro-3,3-difluoropropane+chlorosulfonic acid→3-Chloro-3,3-difluoropropane-1-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3,3-difluoropropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

3-Chloro-3,3-difluoropropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropanesulfonyl chloride: Similar in structure but lacks the fluorine atoms.

    3,3-Difluoropropane-1-sulfonyl chloride: Similar but lacks the chlorine atom.

Uniqueness

The presence of both chlorine and fluorine atoms in 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride makes it unique. This combination of halogens imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

3-chloro-3,3-difluoropropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2F2O2S/c4-3(6,7)1-2-10(5,8)9/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVOSRHBKZYZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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